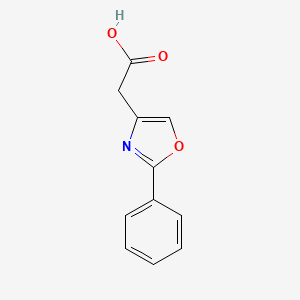

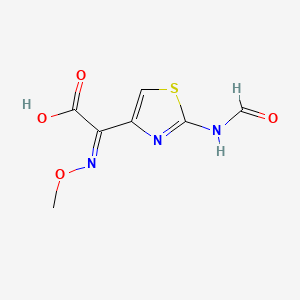

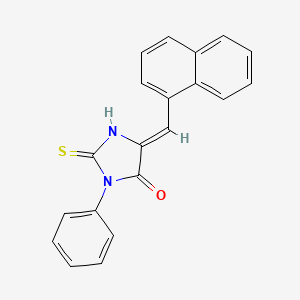

5-(1-Naphthalenylmethylene)-3-phenyl-2-thioxo-4-imidazolidinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-Naphthalenylmethylene)-3-phenyl-2-thioxo-4-imidazolidinone (NPTI) is a novel synthetic compound with potential applications in the fields of medicinal and materials chemistry. NPTI has been studied for its ability to act as a ligand in coordination chemistry, as a catalyst in organic synthesis, and as a potential therapeutic agent.

Scientific Research Applications

Synthesis and Structural Analysis

Researchers have developed numerous methods for synthesizing derivatives of 5-(1-Naphthalenylmethylene)-3-phenyl-2-thioxo-4-imidazolidinone, exploring their structural characteristics and potential functionalities. For instance, new imidazolidineiminothione and imidazolidin-2-one derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, showcasing the compound's versatility in generating bioactive molecules (Ammar et al., 2016). Moreover, the crystal structure of a related derivative, 5-phenyl-2-thioxo-4-imidazolidinone, has been determined, contributing to the understanding of its chemical and physical properties (Ogawa et al., 2007).

Antibacterial and Antifungal Activities

Derivatives of 5-(1-Naphthalenylmethylene)-3-phenyl-2-thioxo-4-imidazolidinone have shown significant antibacterial and antifungal activities. The variation in substituents on the imidazolidinone core structure has been exploited to enhance these activities, with some compounds demonstrating potent antimicrobial effects against a variety of pathogens. This suggests potential applications in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Üngören et al., 2015).

Catalytic and Material Science Applications

The compound and its derivatives have also been explored for their potential applications in catalysis and material science. The thermal properties of novel polymers based on derivatives of 5-(1-Naphthalenylmethylene)-3-phenyl-2-thioxo-4-imidazolidinone have been studied, highlighting their improved thermal stability and potential use in advanced material applications (Kaczmarek et al., 2012). This opens up possibilities for using these compounds in the development of new materials with enhanced performance and durability.

properties

IUPAC Name |

(5Z)-5-(naphthalen-1-ylmethylidene)-3-phenyl-2-sulfanylideneimidazolidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2OS/c23-19-18(21-20(24)22(19)16-10-2-1-3-11-16)13-15-9-6-8-14-7-4-5-12-17(14)15/h1-13H,(H,21,24)/b18-13- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKSZFKLTQVWHBZ-AQTBWJFISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC4=CC=CC=C43)NC2=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC4=CC=CC=C43)/NC2=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1-Naphthalenylmethylene)-3-phenyl-2-thioxo-4-imidazolidinone | |

CAS RN |

61442-32-8 |

Source

|

| Record name | 4-Imidazolidinone, 5-(1-naphthalenylmethylene)-3-phenyl-2-thioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061442328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1311039.png)

![[2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine](/img/structure/B1311041.png)